molecular formula C19H26N4S B294158 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294158
M. Wt: 342.5 g/mol
InChI Key: VNGZVGOUTLVKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DT-TEDT, is a novel organic semiconductor material that has gained significant attention in recent years due to its potential applications in various fields, including optoelectronics, photovoltaics, and field-effect transistors. DT-TEDT is a small molecule that possesses a unique chemical structure, which makes it an attractive material for scientific research.

Mechanism of Action

The mechanism of action of 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in organic electronics devices is based on its ability to transport charge carriers, such as electrons or holes, efficiently. 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a unique molecular structure that allows for efficient charge transport through the material. In OFETs, 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as the active layer, where it acts as a channel for the flow of charge carriers between the source and drain electrodes. In OPVs, 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a donor material, where it absorbs light and generates excitons that are separated into electrons and holes at the interface between 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and the acceptor material.
Biochemical and Physiological Effects:
6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a potential material for biomedical applications.

Advantages and Limitations for Lab Experiments

6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages as a material for scientific research. It is relatively easy to synthesize and can be obtained in high purity. 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also possesses unique physical and chemical properties that make it an attractive material for various applications. However, one of the limitations of 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in common solvents, which can make it difficult to process and characterize.

Future Directions

There are several future directions for research on 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the use of 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a material for organic light-emitting diodes (OLEDs) due to its high luminescence efficiency. Another potential direction is to explore the use of 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in biomedical applications, such as drug delivery or tissue engineering, due to its biocompatibility. Additionally, further studies can be conducted to improve the solubility and processability of 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to enable its use in a wider range of applications.

Synthesis Methods

6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multistep synthesis process, which involves the reaction of 3,5-di-tert-butylphenylamine with ethylbromoacetate to form an intermediate compound. The intermediate compound is then reacted with thiosemicarbazide to form the final product, 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. In the field of organic electronics, 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a material for organic field-effect transistors (OFETs) due to its high charge carrier mobility and stability. 6-(3,5-Di-tert-butylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been used as a material for organic photovoltaics (OPVs) due to its high absorption coefficient and good electron transport properties.

properties

Molecular Formula

C19H26N4S

Molecular Weight

342.5 g/mol

IUPAC Name

6-(3,5-ditert-butylphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H26N4S/c1-8-15-20-21-17-23(15)22-16(24-17)12-9-13(18(2,3)4)11-14(10-12)19(5,6)7/h9-11H,8H2,1-7H3

InChI Key

VNGZVGOUTLVKLQ-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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